3-Iod-2,4,6-trimethylpyridin

Übersicht

Beschreibung

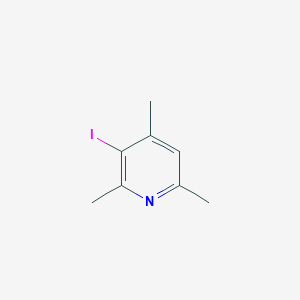

3-Iodo-2,4,6-trimethylpyridine: is an organic compound with the molecular formula C8H10IN It is a derivative of pyridine, where three methyl groups are substituted at the 2, 4, and 6 positions, and an iodine atom is substituted at the 3 position

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-Iodo-2,4,6-trimethylpyridine is characterized by three methyl groups at the 2, 4, and 6 positions of the pyridine ring and an iodine atom at the 3 position. This unique structure contributes to its reactivity and utility in organic synthesis.

Applications in Chemistry

Building Block in Organic Synthesis:

- Synthesis of Heterocycles: The compound serves as a key intermediate in the synthesis of complex heterocyclic compounds. Its iodine substituent facilitates nucleophilic substitution reactions, making it valuable for creating more complex organic molecules .

- Iodination Reagent: Recent studies have developed new iodination reagents based on 3-Iodo-2,4,6-trimethylpyridine for selective iodination of phenolic compounds. These reagents exhibit high reactivity and regioselectivity, useful in synthesizing iodinated derivatives for further chemical transformations .

Biological Applications

Biochemical Assays:

- Enzyme Mechanisms: The compound has been utilized to study enzyme mechanisms due to its ability to act as a ligand in biochemical assays. Its structural properties allow it to interact with various biomolecules, providing insights into enzymatic functions .

Potential Drug Development:

- Therapeutic Candidates: Research indicates that derivatives of 3-Iodo-2,4,6-trimethylpyridine may exhibit anti-inflammatory and antioxidant properties. For example, studies have shown that related pyridine compounds can inhibit inflammatory cytokines like TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases such as inflammatory bowel disease (IBD) .

Industrial Applications

Production of Specialty Chemicals:

- The compound is employed in the production of specialty chemicals and various industrial processes. Its reactivity makes it suitable for generating intermediates used in manufacturing pharmaceuticals and agrochemicals .

Case Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of pyridine derivatives similar to 3-Iodo-2,4,6-trimethylpyridine. Results demonstrated significant reductions in colon myeloperoxidase levels and improved recovery in TNBS-induced colitis models at low doses (1 mg/kg), highlighting the compound's therapeutic potential for IBD treatment .

Case Study 2: Antioxidant Efficacy

Research focusing on phenolic antioxidants derived from pyridine structures revealed that certain derivatives exhibited superior antioxidant activities compared to traditional phenolic compounds. This suggests that 3-Iodo-2,4,6-trimethylpyridine could play a role in protecting against oxidative stress-related cellular damage .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Chemistry | Building block for organic synthesis | Key intermediate for heterocyclic compounds |

| Iodination reagent | High reactivity and regioselectivity | |

| Biology | Enzyme mechanism studies | Acts as a ligand in biochemical assays |

| Drug development | Potential anti-inflammatory and antioxidant properties | |

| Industry | Production of specialty chemicals | Useful in manufacturing pharmaceuticals and agrochemicals |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-2,4,6-trimethylpyridine typically involves the iodination of 2,4,6-trimethylpyridine. One common method is the Sandmeyer reaction, which involves the formation of a diazonium salt intermediate followed by its reaction with potassium iodide. The reaction conditions usually require an acidic medium and a temperature range of 0-5°C to ensure the stability of the diazonium salt .

Industrial Production Methods: Industrial production of 3-Iodo-2,4,6-trimethylpyridine may involve similar iodination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Iodo-2,4,6-trimethylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The iodine atom can be reduced to form 2,4,6-trimethylpyridine.

Common Reagents and Conditions:

Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution: Products like 3-azido-2,4,6-trimethylpyridine or 3-cyano-2,4,6-trimethylpyridine.

Oxidation: Products like 2,4,6-trimethylpyridine-3-carboxylic acid.

Reduction: 2,4,6-trimethylpyridine.

Wirkmechanismus

The mechanism of action of 3-Iodo-2,4,6-trimethylpyridine largely depends on its role in specific reactions. As a nucleophile, it can participate in substitution reactions where the iodine atom is replaced by other groups. In oxidation reactions, the methyl groups can be converted to more oxidized forms, affecting the compound’s reactivity and interaction with other molecules .

Vergleich Mit ähnlichen Verbindungen

- 2-Iodo-4,6-dimethylpyridine

- 3-Bromo-2,4,6-trimethylpyridine

- 3-Chloro-2,4,6-trimethylpyridine

Comparison: 3-Iodo-2,4,6-trimethylpyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine or chlorine analogs. The iodine atom is larger and more polarizable, making it more reactive in substitution reactions. Additionally, the position of the iodine atom at the 3 position, along with the methyl groups at the 2, 4, and 6 positions, creates a specific steric and electronic environment that influences its chemical behavior .

Biologische Aktivität

3-Iodo-2,4,6-trimethylpyridine is a halogenated pyridine derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

3-Iodo-2,4,6-trimethylpyridine features:

- Molecular Formula : C_10H_{12}N_2I

- Iodine Substitution : The presence of iodine at the 3-position enhances lipophilicity and potential interactions with biological targets.

- Trimethyl Substituents : The three methyl groups at positions 2, 4, and 6 contribute to its unique chemical properties.

The biological activity of 3-Iodo-2,4,6-trimethylpyridine can be attributed to several mechanisms:

- Antimicrobial Activity : Research indicates that pyridine derivatives exhibit significant antimicrobial properties. Compounds structurally similar to 3-Iodo-2,4,6-trimethylpyridine have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : Studies have demonstrated that this compound can inhibit the production of inflammatory cytokines such as TNF-α and IL-6. This suggests its potential use in managing inflammatory diseases like inflammatory bowel disease (IBD) .

- Antioxidant Properties : The compound has been noted for its ability to scavenge free radicals, providing protective effects against oxidative stress-related cellular damage.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism | References |

|---|---|---|

| Antimicrobial | Inhibits bacterial growth | |

| Anti-inflammatory | Reduces levels of TNF-α and IL-6 | |

| Antioxidant | Scavenges free radicals |

Case Study: Inhibition of Inflammatory Pathways

A study evaluated the efficacy of various pyridine derivatives against IBD using a rat model. When administered at a dose of 1 mg/kg, the compounds showed significant improvement in disease parameters, including recovery in colon weight and reduced myeloperoxidase (MPO) levels . This highlights the therapeutic potential of 3-Iodo-2,4,6-trimethylpyridine in treating chronic inflammatory conditions.

Comparative Analysis with Related Compounds

Research also compares 3-Iodo-2,4,6-trimethylpyridine with other halogenated pyridines to elucidate differences in biological activity.

Table 2: Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Iodo-3-methoxy-6-methylpyridine | Iodine at position 2; methoxy at position 3 | Varying antimicrobial activity |

| 4-Methoxy-3-iodo-pyridine | Iodine at position 3; methoxy at position 4 | Different reactivity profile |

| 3-Bromo-5-iodo-2,4,6-trimethylpyridine | Dual halogenation | Notable anti-inflammatory effects |

Eigenschaften

IUPAC Name |

3-iodo-2,4,6-trimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10IN/c1-5-4-6(2)10-7(3)8(5)9/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERXBESCMZGILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1I)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501305828 | |

| Record name | 3-Iodo-2,4,6-trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29976-58-7 | |

| Record name | 3-Iodo-2,4,6-trimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29976-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-2,4,6-trimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501305828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.